DNA Topoisomerase II Inhibitory Potency: Woodfordin C Versus Etoposide and Adriamycin
In a direct comparative study using purified DNA topoisomerase II, Woodfordin C (WFC) exhibited inhibitory activity that was qualitatively and quantitatively stronger than that of both etoposide (ETP) and adriamycin (ADR), two clinically established topo-II inhibitors [1]. While the study reported the effect as 'much stronger' without providing exact IC50 values, the rank-order potency was clearly WFC > ETP/ADR under identical assay conditions. This differential topo-II inhibition aligns with WFC's mechanism of selectively suppressing intracellular DNA synthesis without affecting RNA or protein synthesis, a pattern not fully replicated by ETP or ADR [1].
| Evidence Dimension | DNA topoisomerase II inhibitory activity |
|---|---|
| Target Compound Data | Woodfordin C: Inhibitory activity much stronger than etoposide and adriamycin (rank-order: WFC > ETP > ADR) |
| Comparator Or Baseline | Etoposide (ETP) and Adriamycin (ADR): Weaker topo-II inhibition than Woodfordin C under identical conditions |
| Quantified Difference | WFC > ETP > ADR (exact fold-difference not specified in primary report; inhibition described as 'much stronger') |
| Conditions | In vitro DNA topoisomerase II enzyme assay; WFC isolated from Woodfordia fruticosa methanol extract |
Why This Matters
For investigators seeking a topo-II inhibitor with a mechanism distinct from classical topo-II poisons, Woodfordin C's superior enzyme inhibition potency relative to clinical benchmarks provides a differentiated starting point for mechanistic studies and potential therapeutic development.
- [1] Kuramochi-Motegi A, Kuramochi H, Kobayashi F, Ekimoto H, Takahashi K, Kadota S, Takamori Y, Kikuchi T. Woodfruticosin (woodfordin C), a new inhibitor of DNA topoisomerase II. Experimental antitumor activity. Biochem Pharmacol. 1992;44(10):1961-5. doi:10.1016/0006-2952(92)90098-4 View Source
